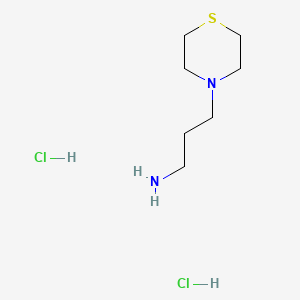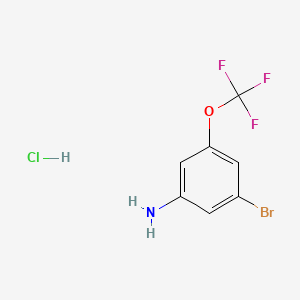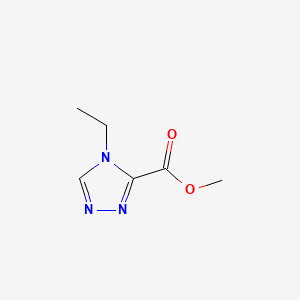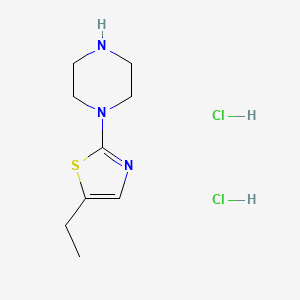
4,4-difluoro-2-(furan-2-yl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Difluoro-2-(furan-2-yl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of two fluorine atoms at the 4th position and a furan ring attached to the 2nd position of the piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as an intermediate in the synthesis of various bioactive molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-difluoro-2-(furan-2-yl)piperidine typically involves the introduction of fluorine atoms and the furan ring onto the piperidine scaffold. One common method involves the reaction of piperidine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms. The furan ring can be introduced via a nucleophilic substitution reaction using furan-2-boronic acid and a palladium catalyst under Suzuki coupling conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 4,4-Difluoro-2-(furan-2-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form 4,4-difluoro-2-(tetrahydrofuran-2-yl)piperidine.
Substitution: The fluorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Furan-2,3-dione derivatives.
Reduction: 4,4-Difluoro-2-(tetrahydrofuran-2-yl)piperidine.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4,4-Difluoro-2-(furan-2-yl)piperidine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4,4-difluoro-2-(furan-2-yl)piperidine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various pharmacological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparación Con Compuestos Similares
4,4-Difluoropiperidine: Lacks the furan ring, making it less versatile in certain synthetic applications.
2-(Furan-2-yl)piperidine: Lacks the fluorine atoms, which can affect its reactivity and biological activity.
4,4-Difluoro-2-(tetrahydrofuran-2-yl)piperidine: A reduced form of the compound with different chemical properties.
Uniqueness: 4,4-Difluoro-2-(furan-2-yl)piperidine is unique due to the presence of both fluorine atoms and the furan ring, which confer distinct chemical and biological properties. The fluorine atoms enhance the compound’s stability and reactivity, while the furan ring contributes to its potential biological activities .
Propiedades
IUPAC Name |
4,4-difluoro-2-(furan-2-yl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2NO/c10-9(11)3-4-12-7(6-9)8-2-1-5-13-8/h1-2,5,7,12H,3-4,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMCFNLONSCKHMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CC1(F)F)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2NO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-chloro-2-phenyl-[1,3]oxazolo[4,5-c]pyridine](/img/structure/B6610913.png)

![tert-butyl N-[3-(aminomethyl)oxetan-3-yl]-N-cyclopropylcarbamate](/img/structure/B6610923.png)

![tert-butyl N-[3-(piperidin-3-yl)oxetan-3-yl]carbamate hydrochloride](/img/structure/B6610932.png)




![2-{[(tert-butoxy)carbonyl]amino}-3-[3-(propan-2-yl)phenyl]propanoic acid](/img/structure/B6610958.png)
![5-(trifluoromethyl)bicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B6610963.png)


